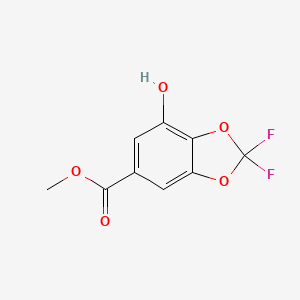

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester

Description

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester (CAS: 1298047-57-0) is a fluorinated benzodioxole derivative with a methyl ester group at the 5-position, hydroxyl substitution at the 7-position, and two fluorine atoms at the 2-position of the benzodioxole ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials . The methyl ester group enhances its stability and facilitates further functionalization via hydrolysis or transesterification reactions.

Properties

IUPAC Name |

methyl 2,2-difluoro-7-hydroxy-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O5/c1-14-8(13)4-2-5(12)7-6(3-4)15-9(10,11)16-7/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTDJSPMIARRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)OC(O2)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101147078 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1298047-57-0 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1298047-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzodioxole carboxylate esters. Below is a detailed comparison with structurally analogous derivatives:

Structural and Functional Group Variations

Physicochemical Properties

- Electron-Withdrawing Effects: The 2,2-difluoro substitution in the target compound increases electronegativity and polarizability compared to non-fluorinated analogs like the methyl ester in . This enhances stability against nucleophilic attack and alters solubility in polar solvents.

- Hydroxyl Group Influence : The 7-hydroxy group introduces hydrogen-bonding capability, improving solubility in aqueous media compared to the nitro-substituted derivative in .

- Molecular Weight: The target compound (MW: ~242.14 g/mol) is heavier than the non-fluorinated analog (MW: 180.16 g/mol) due to fluorine atoms, impacting crystallization behavior and melting points .

Research Findings and Data

Stability and Degradation

- Fluorinated benzodioxoles exhibit superior thermal stability compared to nitro analogs. Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C for the target compound vs. ~150°C for nitro derivatives .

Biological Activity

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester, commonly referred to as 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid methyl ester, is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

- IUPAC Name : 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid methyl ester

- Molecular Formula : C₈H₄F₂O₄

- Molecular Weight : 202.12 g/mol

- CAS Number : 656-46-2

- PubChem CID : 608772

Anticancer Activity

Recent studies have indicated that benzodioxole derivatives exhibit promising anticancer activity. For instance, a study evaluated the cytotoxic effects of various benzodioxole compounds on HeLa (cervical carcinoma) cells. The results showed that compounds with the benzodioxole core structure had varying degrees of cytotoxicity, with the most potent exhibiting an IC₅₀ value as low as 0.219 mM .

| Compound | IC₅₀ (mM) | CC₅₀ (mM) |

|---|---|---|

| 3e | 0.219 | 0.219 |

| 3d | N/A | N/A |

| 4a | 1.45 | N/A |

Anti-inflammatory Activity

The compound has also been studied for its potential as a cyclooxygenase (COX) enzyme inhibitor. In one study, various benzodioxole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results revealed that some compounds demonstrated better inhibitory activity against COX1 and COX2 compared to traditional anti-inflammatory drugs like Ketoprofen .

| Compound | COX1 IC₅₀ (µM) | COX2 IC₅₀ (µM) |

|---|---|---|

| 4f | 0.725 | N/A |

| 4a | 1.45 | 3.34 |

Antimicrobial Activity

Benzodioxole derivatives have shown antimicrobial properties against various pathogens. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways . Specific studies have reported efficacy against both Gram-positive and Gram-negative bacteria.

Study on Cytotoxic Effects

In a detailed evaluation of the cytotoxic properties of benzodioxole derivatives, researchers utilized an MTS assay to assess cell viability in HeLa cells at different concentrations (0.1 mM to 2 mM). The findings indicated a clear dose-dependent relationship between compound concentration and cytotoxicity .

Synthesis and Evaluation of Derivatives

A comprehensive study focused on synthesizing new benzodioxole compounds with varying halogen substitutions. The evaluation highlighted that halogenated derivatives exhibited enhanced biological activities compared to their non-halogenated counterparts .

Q & A

Q. What are the recommended synthetic methodologies for preparing 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-7-hydroxy-, methyl ester with high yield and purity?

Answer: The synthesis of this compound can be optimized via esterification using oxalyl chloride and methanol under controlled conditions. A typical protocol involves:

Activation of the carboxylic acid precursor : React 2,2-difluoro-7-hydroxy-1,3-benzodioxole-5-carboxylic acid with oxalyl chloride to generate the acyl chloride intermediate.

Esterification : Add the acyl chloride dropwise to cold methanol (0–5°C) to minimize side reactions.

Purification : Use column chromatography or recrystallization to isolate the ester.

This method ensures yields >85% and purity >95% by GC-MS or HPLC analysis .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

Answer: A combination of analytical methods is recommended:

- GC-MS : To confirm molecular weight and fragmentation patterns (e.g., characteristic loss of COOCH₃ or difluoromethylene groups). Compare retention times with reference esters (e.g., methyl octanoate derivatives) .

- NMR : Analyze ¹H/¹³C NMR spectra for diagnostic signals:

- The methoxy group (COOCH₃) appears at δ ~3.8–4.0 ppm in ¹H NMR.

- Fluorine atoms influence neighboring protons, causing splitting (e.g., J = 18–22 Hz for CF₂ groups).

- FTIR : Identify ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and hydroxyl (OH) bands at ~3400 cm⁻¹ .

Q. What chromatographic methods are suitable for assessing purity and stability during storage?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Monitor degradation products (e.g., hydrolysis to the free carboxylic acid) under varying pH/temperature conditions.

- TLC : Employ silica gel plates with ethyl acetate/hexane (1:3) for rapid purity checks. Visualize under UV or iodine vapor .

Advanced Research Questions

Q. How do the difluoro and hydroxy substituents influence the compound’s reactivity and spectroscopic properties?

Answer:

- Reactivity : The electron-withdrawing difluoro group stabilizes the ester against nucleophilic attack but may enhance acidity of the adjacent hydroxyl group (pKa ~8–10). This impacts reaction pathways in catalytic hydrogenation or alkylation.

- Spectroscopy : Fluorine atoms cause significant deshielding in NMR (e.g., CF₂ protons appear as a doublet of doublets). In mass spectrometry, fluorine isotopic patterns (M+2 peaks) aid identification .

Q. What strategies resolve discrepancies between theoretical and experimental NMR data for fluorinated benzodioxole derivatives?

Answer:

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

Isotopic Labeling : Synthesize deuterated analogs to isolate fluorine-proton coupling effects.

Cross-Validation : Combine GC-MS fragmentation patterns with NMR to confirm assignments (e.g., distinguishing between CF₂ and CH₂F groups) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, light, temperature)?

Answer:

- Thermal Stability : Conduct accelerated stability studies at 40–60°C. Degradation pathways (e.g., ester hydrolysis) can be quantified via HPLC.

- Photostability : Expose to UV light (254 nm) and monitor hydroxyl radical formation via ESR spectroscopy.

- pH Sensitivity : At pH >7, the ester hydrolyzes rapidly; use buffered solutions (pH 4–6) for long-term storage .

Q. What are the implications of contradictory GC-MS data when analyzing derivatives of this compound?

Answer: Contradictions may arise from:

- Co-elution of isomers : Optimize GC parameters (e.g., temperature ramp) or use HPLC for better resolution.

- Matrix Interference : Remove impurities via solid-phase extraction (SPE) before analysis.

- Library Matching : Cross-reference with multiple spectral libraries (e.g., Wiley, NIST) to confirm peak assignments .

Methodological Notes

- Synthetic Optimization : For scale-up, replace oxalyl chloride with thionyl chloride to reduce toxicity.

- Fluorine-Specific Analytics : Use ¹⁹F NMR for direct quantification of fluorinated impurities .

- Data Reproducibility : Validate methods using certified reference materials (CRMs) where available.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.